Cas no 1097797-38-0 (2-(3,4-Difluorophenyl)morpholine)

2-(3,4-Difluorophenyl)morpholine is a fluorinated morpholine derivative with potential applications in pharmaceutical and agrochemical research. Its structure combines a morpholine ring with a difluorophenyl group, offering unique electronic and steric properties that may enhance binding affinity in bioactive molecules. The fluorine substituents improve metabolic stability and lipophilicity, making it a valuable intermediate in drug discovery. This compound is particularly useful in the synthesis of kinase inhibitors and CNS-targeting agents due to its balanced physicochemical profile. High purity grades are available for research applications, ensuring reproducibility in experimental studies. Proper handling under inert conditions is recommended due to potential sensitivity to moisture and oxygen.
2-(3,4-Difluorophenyl)morpholine structure
1097797-38-0 structure
Product Name:2-(3,4-Difluorophenyl)morpholine
CAS No:1097797-38-0
MF:C10H11F2NO
MW:199.197249650955
MDL:MFCD11646219
CID:1036477
PubChem ID:43350804
Update Time:2025-10-14

2-(3,4-Difluorophenyl)morpholine Chemical and Physical Properties

Names and Identifiers

    • 2-(3,4-Difluorophenyl)morpholine
    • AC1Q4LBH
    • AK128457
    • EN300-66345
    • KB-221410
    • MolPort-008-754-451
    • SureCN8775830
    • T6935774
    • SCHEMBL8775830
    • XTB79738
    • AKOS009357976
    • Z397586722
    • DB-329208
    • 1097797-38-0
    • 2-(3,4-Difluorophenyl)morpholine, AldrichCPR
    • BS-13968
    • CS-0217023
    • DTXSID80655911
    • MFCD11646219
    • MDL: MFCD11646219
    • Inchi: 1S/C10H11F2NO/c11-8-2-1-7(5-9(8)12)10-6-13-3-4-14-10/h1-2,5,10,13H,3-4,6H2
    • InChI Key: VPRWAYIZWAKYTD-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC(=C1)C1CNCCO1)F

Computed Properties

  • Exact Mass: 199.08087030g/mol
  • Monoisotopic Mass: 199.08087030g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 21.3Ų

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2-(3,4-Difluorophenyl)morpholine Suppliers

Amadis Chemical Company Limited
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(CAS:1097797-38-0)2-(3,4-Difluorophenyl)morpholine
Order Number:A1027942
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:35
Price ($):2162.0
Email:sales@amadischem.com

Additional information on 2-(3,4-Difluorophenyl)morpholine

Introduction to 2-(3,4-Difluorophenyl)morpholine (CAS No. 1097797-38-0)

2-(3,4-Difluorophenyl)morpholine, identified by the Chemical Abstracts Service Number (CAS No.) 1097797-38-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic amine derivative has garnered attention due to its structural uniqueness and potential applications in drug development. The presence of fluorine atoms at the 3 and 4 positions of the phenyl ring introduces unique electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules.

The compound belongs to the morpholine class of compounds, which are known for their broad spectrum of biological activities. Morpholine derivatives have been extensively studied for their roles in central nervous system (CNS) modulation, antiviral, and anti-inflammatory applications. The introduction of fluorine substituents enhances the metabolic stability and binding affinity of the molecule, making it an attractive candidate for further pharmacological exploration.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various therapeutic pathways. 2-(3,4-Difluorophenyl)morpholine has emerged as a promising lead compound in this context. Its ability to interact with biological targets such as enzymes and receptors has been explored in preclinical studies. The fluorine atoms contribute to the molecule's lipophilicity and binding efficacy, which are critical factors in drug design.

One of the most compelling aspects of 2-(3,4-Difluorophenyl)morpholine is its potential in modulating neurotransmitter systems. Research indicates that this compound may interact with serotonin receptors, which are implicated in mood regulation and cognitive functions. The structural features of the molecule allow it to mimic natural neurotransmitters or modulate receptor activity, leading to potential therapeutic benefits in conditions such as depression and anxiety disorders.

Moreover, the compound has shown promise in antiviral applications. The unique electronic properties induced by the fluorine substituents enhance its ability to disrupt viral replication mechanisms. Studies have demonstrated its efficacy against certain viral strains by inhibiting key enzymes involved in viral polymerization. This makes 2-(3,4-Difluorophenyl)morpholine a candidate for developing novel antiviral agents that could complement existing treatments.

The synthesis of 2-(3,4-Difluorophenyl)morpholine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity levels. The use of fluorinated intermediates ensures the incorporation of fluorine atoms at the desired positions, which is crucial for maintaining the compound's bioactivity.

In addition to its pharmacological potential, 2-(3,4-Difluorophenyl)morpholine has been investigated for its role in chemical biology research. Its interaction with biological macromolecules has provided insights into molecular recognition processes and enzyme mechanisms. These studies contribute to a deeper understanding of how small molecules can modulate biological pathways, paving the way for more targeted drug design strategies.

The safety profile of 2-(3,4-Difluorophenyl)morpholine is another critical aspect that has been thoroughly evaluated through preclinical studies. Toxicological assessments have been conducted to determine its acute and chronic toxicity levels. The results suggest that the compound exhibits moderate toxicity at high doses but remains relatively safe at therapeutic concentrations. This makes it a viable candidate for further clinical development.

Recent advancements in computational chemistry have also played a significant role in studying 2-(3,4-Difluorophenyl)morpholine. Molecular modeling techniques have been used to predict its binding interactions with biological targets and to optimize its structure for improved efficacy. These computational approaches have accelerated the drug discovery process by allowing researchers to simulate various scenarios without extensive experimental trials.

The future prospects of 2-(3,4-Difluorophenyl)morpholine are promising, with ongoing research aimed at exploring its full therapeutic potential. Clinical trials are being planned to evaluate its efficacy in treating neurological disorders and viral infections. Additionally, efforts are underway to develop derivatives of this compound that could enhance its bioavailability and reduce side effects.

In conclusion,2-(3,4-Difluorophenyl)morpholine (CAS No. 1097797-38-0) is a versatile compound with significant applications in pharmaceutical research. Its unique structural features and biological activities make it a valuable tool for developing new drugs targeting various diseases. As research continues to uncover its potential benefits,2-(3,4-Difluorophenyl)morpholine is poised to play a crucial role in advancing medical treatments and improving patient outcomes.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1097797-38-0)2-(3,4-Difluorophenyl)morpholine
A1027942
Purity:99%
Quantity:10g
Price ($):2162.0
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